molecular formula C16H18N2O2S B1395165 5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline CAS No. 1220028-87-4

5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline

Cat. No.: B1395165
CAS No.: 1220028-87-4
M. Wt: 302.4 g/mol
InChI Key: XXNNNQPJHAMRSM-UHFFFAOYSA-N
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Description

5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an isoquinoline moiety and a methylsulfonyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline typically involves multiple steps, starting with the formation of the isoquinoline ring. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure. The methylsulfonyl group is then introduced through sulfonation reactions using reagents like methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the isoquinoline ring or the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced isoquinoline derivatives .

Scientific Research Applications

5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline involves its interaction with various molecular targets. The isoquinoline moiety can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline apart is the combination of the isoquinoline and methylsulfonyl groups, which confer unique chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for further research .

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-21(19,20)16-7-6-14(10-15(16)17)18-9-8-12-4-2-3-5-13(12)11-18/h2-7,10H,8-9,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNNNQPJHAMRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCC3=CC=CC=C3C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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